
2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
説明
“2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine” is a complex organic compound that contains two pyridine rings, which are six-membered rings with one nitrogen atom and five carbon atoms. The compound also contains several fluorine atoms, which can greatly affect its chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine rings and the introduction of the fluorine atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the two pyridine rings and the fluorine atoms. The presence of the nitrogen atoms in the pyridine rings can result in interesting chemical properties, as nitrogen is more electronegative than carbon and can form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the pyridine rings and the fluorine atoms. For example, the compound would likely be relatively stable due to the aromaticity of the pyridine rings. The fluorine atoms could make the compound more reactive .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Strategies : Chen et al. (2010) developed a strategy for synthesizing poly-substituted pyridines, including 3-H, 3-F, and 3-trifluoromethyl variants, through a C-F bond cleavage protocol. This method provides high yields under noble metal-free conditions, offering a valuable approach to pyridine synthesis (Chen et al., 2010). Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for synthesizing various pyridines, highlighting its simplicity and the avoidance of transition-metal catalysts (Song et al., 2016).
Structural Insights : Wolińska et al. (2021) synthesized and characterized three new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups. They provided insights into molecular conformations and interactions, enhancing the understanding of ligand conformation and electron-withdrawing effects in metal-catalyzed asymmetric reactions (Wolińska et al., 2021).
Chemical Reactions and Applications
Pesticide Synthesis : Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a crucial pyridine derivative used in pesticides, highlighting various synthesis processes and their evaluations (Lu Xin-xin, 2006).
Pyridine Derivatives in Medical Research : Chavchich et al. (2016) conducted structure-activity relationship studies on trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment and prevention, demonstrating the potential of these compounds in medicinal applications (Chavchich et al., 2016).
Catalysis and Ligand Design : Chrovian et al. (2018) developed a dipolar cycloaddition reaction sequence to access novel P2X7 antagonists, showcasing the synthesis of complex structures containing challenging chiral centers. This study underlines the versatility of pyridine derivatives in synthesizing biologically active compounds (Chrovian et al., 2018).
作用機序
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body. Without specific information on this compound, it’s difficult to provide a detailed mechanism of action .
将来の方向性
特性
IUPAC Name |
2-fluoro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMTYXLVTPVGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




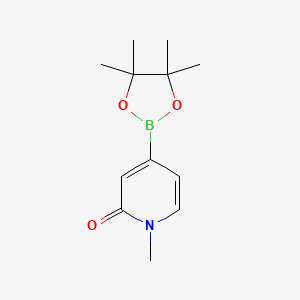

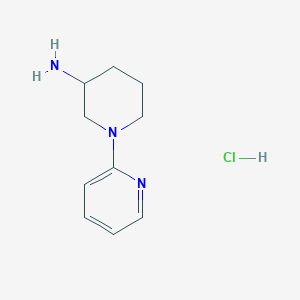
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)

![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
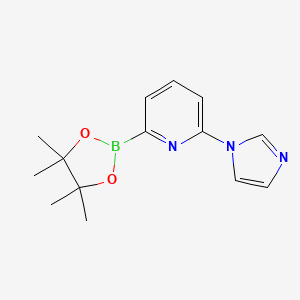
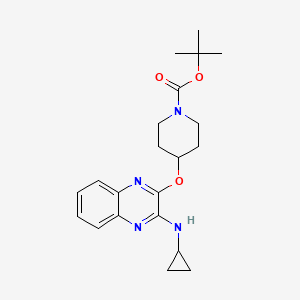


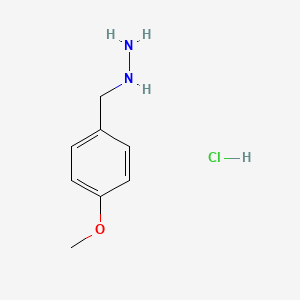
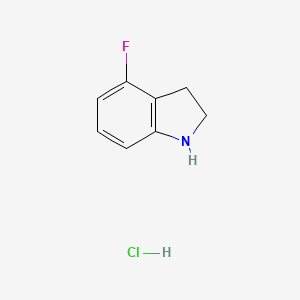
![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)